molecular formula C12H12N2OS2 B14243847 3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- CAS No. 369651-00-3

3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo-

Cat. No.: B14243847
CAS No.: 369651-00-3
M. Wt: 264.4 g/mol
InChI Key: JZGQZTWVNGMBIH-UHFFFAOYSA-N
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Description

3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- is a complex organic compound that belongs to the thiazolidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazolidine ring through cyclization of amino acids or their derivatives.

    Substitution Reactions: Introduction of the phenylmethyl and methylene groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and crystallization steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidines: Studied for various biological activities.

Uniqueness

3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- is unique due to its specific structural features, such as the methylene and phenylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.

Properties

CAS No.

369651-00-3

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

N-benzyl-5-methylidene-2-sulfanylidene-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C12H12N2OS2/c1-9-8-14(12(16)17-9)11(15)13-7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,15)

InChI Key

JZGQZTWVNGMBIH-UHFFFAOYSA-N

Canonical SMILES

C=C1CN(C(=S)S1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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